molecular formula C8H7ClO2 B1360013 Chloromethyl benzoate CAS No. 5335-05-7

Chloromethyl benzoate

Cat. No.: B1360013
CAS No.: 5335-05-7
M. Wt: 170.59 g/mol
InChI Key: BOXZXICVMMSYPE-UHFFFAOYSA-N
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Description

Chloromethyl benzoate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from benzoic acid and chloromethanol. This compound is known for its use in various chemical reactions and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl benzoate can be synthesized through the esterification of benzoic acid with chloromethanol in the presence of an acid catalyst. Another method involves the reaction of benzoic acid with chloromethyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound typically involves the chloromethylation of benzoic acid derivatives. For example, 4-methyl benzoic acid can be chlorinated using chlorine gas in the presence of a catalyst to produce 4-chloromethyl benzoic acid, which is then esterified .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

Chloromethyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl benzoate involves its reactivity as an ester and a chloromethyl group. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The ester functionality allows it to participate in esterification and transesterification reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl benzoate is unique due to its chloromethyl group, which imparts additional reactivity compared to other benzoate esters. This makes it particularly useful in synthetic organic chemistry for introducing chloromethyl functionality into molecules .

Properties

IUPAC Name

chloromethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXZXICVMMSYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967975
Record name Chloromethyl benzoate
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Molecular Weight

170.59 g/mol
Source PubChem
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CAS No.

5335-05-7
Record name Methanol, 1-chloro-, 1-benzoate
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Record name Chloromethyl benzoate
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Record name Chloromethyl benzoate
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Record name Chloromethyl benzoate
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Record name CHLOROMETHYL BENZOATE
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Synthesis routes and methods I

Procedure details

1-acetoxy-1-bromoacetone was extremely difficult or impossible to make by the standard preparation of 1-acyloxyalkyl bromide compounds, since the standard route would require preparation of pure anhydrous pyruvaldehyde, CH3COCHO, to be reacted with acetyl bromide. Anhydrous pyruvaldehyde is extremely hygroscopic, unstable, and prone to polymerization. All the above preparations of 1-acyloxyalkyl halides carried out with trimethylsilyl bromide and a catalytic quantity of anhydrous zinc chloride at room temperature overnight; if the starting 1,1-diester was solid, a chlorinated solvent (CH2Cl2, CHCl3, or CCl4) was added to make a homogeneous reaction mixture. Products were characterized by boiling point, NMR, and halide titration. Different Lewis acids were tested in the case of methylene dibenzoate. ZnCl2, ZnI2, ZrCl4, and SnCl4 all proved effective, AlCl3 less so. BF3.Et2O and Cu2Br2 were ineffective. 1-acyloxyalkyl chlorides can also be obtained by this general procedure, though more vigorous conditions are required and lower yields result. Thus C6H5COOCH2OCOC6H5 and Me3SiCl reacted in CCl4 with AlCl3 catalysis at 100° (sealed vessel) for 60 hrs. and gave a 35% yield of C6H5COOCH2Cl.
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35%

Synthesis routes and methods II

Procedure details

Para-formaldehyde (4.5 g) and zinc chloride (catalytic amount) were mixed together at 0° C. Benzoyl chloride (0.142 mole, 20 g) was added dropwise over 1 hour. The reaction was warmed to ambient temperature, then was heated to 55° C. for 10 hours. The progress of the reaction was followed by TLC (silica gel, 5/95, ethyl acetate/hexane). Since the starting material was still seen, an additional 1 g para-formaldehyde was added. The reaction was continued stirring at 55° C. for an additional 10 hours, cooled and flash chromatographed on 500 g silica gel, eluting with a solvent mixture of 2% ethyl acetate and 98% hexane. The solvent was evaporated in vacuo. Since the product had a low boiling point, the rotovapor bath temperature was not above 35° C. The desired product, 11.82 g (49%) was obtained as clear oil. MS (ES+): m/e 171 (M+H).
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ethyl acetate hexane
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Synthesis routes and methods III

Procedure details

By the procedure of Preparation 10, sodium benzoate (29.97 g, 208 mmol) was converted to crude title product, a thick oil which solidified upon standing at room temperature. TLC of this solid (3:2 hexane:methylene chloride, visualization by UV light) showed two contiguous spots (Rf 0.65, 0.75) and a large baseline spot. The solid was treated with generous amounts of hexane and filtered. TLC of the filtrate showed only less polar products; TLC of the solid only baseline salts. The filtrate was concentrated in vacuo to a yellow oil and chromatographed on silica (3:2 hexane:methylene chloride). Fractions containing the least polar (Rf 0.75) spot were combined and concentrated, affording 4.29 g (25.2 mmol, 12.0%) chloromethyl benzoate as a pale yellow oil: 1H NMR (CDCl3) delta 5.95 (s, 2H), 7.15-7.61 (m, 3H), 7.85-8.18 (m, 2H).
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sodium benzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Chloromethyl benzoate in materials science?

A1: this compound derivatives are valuable building blocks in polymer chemistry. For example, polyvinyl alcohol can be modified with 4-(chloromethyl)benzoate side chains. Upon UV irradiation, the chloromethyl groups undergo homolytic cleavage to generate benzyl-type radicals. These radicals can then react with the surface of multi-walled carbon nanotubes (MWCNTs), forming covalent bonds and effectively functionalizing the nanotubes []. This approach holds promise for creating novel hybrid materials incorporating polymers and nanocarbons.

Q2: Can you provide an example of this compound's use in organic synthesis?

A2: Methyl 3-(chloromethyl)benzoate, a specific derivative, serves as a key precursor in synthesizing vasodilator taprostene []. This highlights the compound's utility in medicinal chemistry.

Q3: How is this compound utilized in the development of analytical reagents?

A3: this compound plays a role in synthesizing Chloramphenicol (CAP) haptens, which are used to develop analytical reagents for detecting CAP []. Specifically, Methyl 4-(chloromethyl)benzoate (MCB) shows promise in conjugating with CAP to create effective haptens for this purpose.

Q4: Are there any reported methods for large-scale production of compounds related to this compound?

A4: Yes, a synthesis method for 2-Methoxyl-5-amino sulfanoylmethyl benzoate, a related compound, has been reported []. This method claims advantages such as a short process, high yield, environmental friendliness, and suitability for industrial-scale production.

Q5: What are the structural characteristics of this compound derivatives?

A5: While the provided research doesn't explicitly detail the molecular formula or weight of this compound, it highlights the reactivity of the chloromethyl group. This group readily undergoes nucleophilic substitution reactions, allowing for the attachment of various functional groups to the benzene ring. This reactivity is crucial for its applications in polymer chemistry and the synthesis of complex molecules [, ].

Q6: Can this compound derivatives be used as initiators in polymerization reactions?

A6: Yes, hyperbranched polymers containing this compound moieties can act as macroinitiators in the cationic ring-opening polymerization of 2-methyl-2-oxazoline []. This demonstrates the compound's versatility in controlling polymer architecture and creating materials with specific properties.

Q7: How is this compound utilized in synthesizing heterocyclic compounds?

A7: this compound derivatives act as key intermediates in creating various heterocyclic systems. Examples include:

  • Benzothieno[3,2-c]isoquinolin-5(6H)-ones and their derivatives: This synthesis also leads to sulfinyl and sulfonyl derivatives, broadening the range of accessible compounds [].
  • Pyrido[3´,2´:4,5]thieno[3,2-c]isoquinolin-5(6H)-ones and their derivatives: Similar to the previous example, this synthesis also yields sulfinyl and sulfonyl derivatives [].
  • 3-Cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives: This synthesis highlights the compound's utility in creating structurally diverse heterocyclic systems [].
  • Derivatives of pyrido[3′,2′:4,5]furo[3,2-c]isoquinoline: This example further emphasizes the versatility of this compound in heterocyclic chemistry [].

Q8: Are there alternative synthetic routes for compounds typically synthesized using this compound?

A8: While the provided research doesn't delve into specific alternatives, it does mention a Sommelet reaction for synthesizing 3-formylbenzoate, a compound potentially synthesized using this compound derivatives []. This suggests that alternative synthetic pathways might exist.

Q9: How is the reactivity of this compound influenced by substituents on the benzene ring?

A9: While specific examples are limited, the research suggests that electron-withdrawing groups on the benzene ring can enhance the reactivity of the chloromethyl group towards radical reactions []. This insight is crucial for optimizing reaction conditions and achieving desired product yields.

Q10: What analytical techniques are employed to characterize this compound and related compounds?

A10: The research highlights the use of various spectroscopic techniques for characterization, including:

  • X-ray photoelectron spectroscopy (XPS): This technique is used to analyze the surface composition and confirm the covalent bonding between polymer side chains and MWCNTs after functionalization with this compound derivatives [].
  • Raman spectroscopy: This method helps identify structural changes and defects in MWCNTs following functionalization [].
  • UV and fluorescence spectroscopy: These techniques are employed to characterize Chloramphenicol (CAP) complete antigens synthesized using this compound derivatives [].

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